molecular formula C15H17ClN2O2 B2668772 4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide CAS No. 1494631-95-6

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide

Cat. No. B2668772
CAS RN: 1494631-95-6
M. Wt: 292.76
InChI Key: GWDNKBIUZKCRIB-UHFFFAOYSA-N
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Description

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide is a chemical compound with potential applications in scientific research. It is a member of the benzamide class of compounds and has been studied for its potential as a therapeutic agent in a variety of fields. In

Scientific Research Applications

Photocatalytic Oxidation

The compound has been investigated in the context of photocatalytic oxidation. For instance, a study on the photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes showed high conversion and selectivity on a TiO2 photocatalyst under O2 atmosphere. This research highlighted the potential of such compounds in photocatalytic reactions, particularly under visible light irradiation, indicating their utility in environmental and synthetic chemistry applications (Higashimoto et al., 2009).

Molecular Interactions and Structure

Studies have been conducted to understand the molecular structure and intermolecular interactions of related compounds. For example, research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide used X-ray diffraction and DFT calculations to assess the influence of intermolecular interactions on molecular geometry. This type of research is critical for understanding the chemical behavior and potential applications of these compounds in pharmaceuticals and materials science (Karabulut et al., 2014).

Drug Metabolism and Synthesis

In the realm of drug metabolism, research has been done on the synthesis of metabolites of related compounds. For instance, the synthesis of a metabolite of metoclopramide and its detection in human urine was a significant step in understanding how these compounds are transformed in the human body, which is crucial for drug development and safety assessment (Maurich et al., 1994).

Solid State Chemistry

The solid-state chemistry of related compounds has also been a subject of interest. Research on the structure of glibenclamide in both solution and solid state used NMR spectroscopy and theoretical calculations. Understanding the solid-state properties of such compounds is essential for their formulation and stability in pharmaceutical applications (Sanz et al., 2012).

properties

IUPAC Name

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-20-14-10-11(16)6-7-13(14)15(19)18(9-8-17)12-4-2-3-5-12/h6-7,10,12H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDNKBIUZKCRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)N(CC#N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide

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